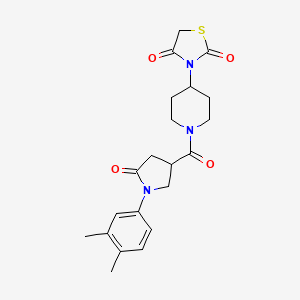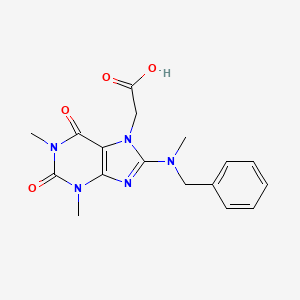![molecular formula C21H21FN2O3S B2559972 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide CAS No. 946228-40-6](/img/structure/B2559972.png)
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H21FN2O3S and its molecular weight is 400.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave Induced Synthesis of Fluorobenzamides Containing Thiazole as Promising Antimicrobial Analogs
This study focuses on the synthesis of fluorobenzamides with thiazole structures through both conventional and microwave methods. The synthesized compounds demonstrated significant antimicrobial activity against a range of bacterial and fungal strains, highlighting the importance of the fluorine atom in enhancing antimicrobial effectiveness. The compounds, notably 6g and 6j, showed potent activity at minimal inhibitory concentrations (MIC) of 12.5 μg/mL against selected bacterial strains, and compound 6e was most active at an MIC of 25 μg/mL against selected fungal strains. This research underscores the potential of fluorobenzamides containing thiazole for the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
GPIIb/IIIa Integrin Antagonists with New Conformational Restriction Unit
In this study, the focus was on the development of potent and orally active fibrinogen receptor antagonists, showcasing the design and synthesis based on SAR studies. The compound developed, characterized by a trisubstituted beta-amino acid residue, demonstrated an excellent profile in inhibiting human platelet aggregation, suggesting its potential in antithrombotic treatment, especially in the acute phase. The study highlights the use of trisubstituted beta-amino acid residues as new and useful templates for restricting the conformational flexibility of peptidomimetics, which can be pivotal in designing drugs with specific biological activities (Hayashi et al., 1998).
Novel ¹⁸F-labeled Benzoxazole Derivatives for PET Imaging
This research introduces two radiofluoro-pegylated phenylbenzoxazole derivatives evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease via PET. The compounds showed high affinity for Aβ(1-42) aggregates and demonstrated significant potential in detecting Aβ plaques in the living brain, indicating their usefulness as PET agents for Alzheimer's disease diagnostics (Cui et al., 2012).
Identification of Human Metabolites of YM758, a Novel If Channel Inhibitor
This study identified the metabolites of YM758, a novel inhibitor of the "funny" If current channel expressed in the heart's sinus node, in human urine, plasma, and feces. The research also investigated the transporter-mediated renal and hepatic excretion of these metabolites, providing insights into the drug's metabolic pathways and potential implications for its therapeutic use in treating stable angina and atrial fibrillation (Umehara et al., 2009).
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-13-19(28-21(24-13)14-5-4-6-15(22)11-14)9-10-23-20(25)17-8-7-16(26-2)12-18(17)27-3/h4-8,11-12H,9-10H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEMTZHQSULMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
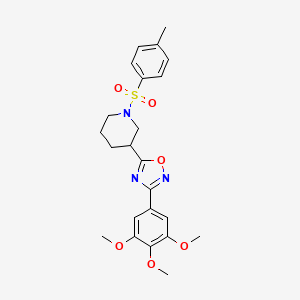
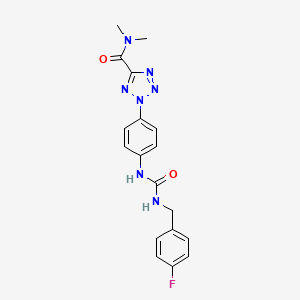
![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559892.png)

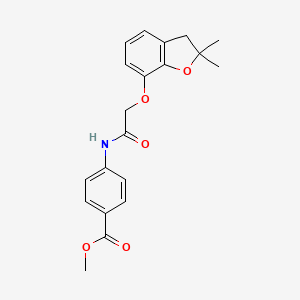
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2559895.png)


![8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2559900.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2559903.png)
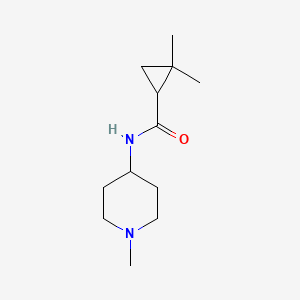
![[(2,5-Diethoxy-4-methylphenyl)sulfonyl]dimethylamine](/img/structure/B2559905.png)
